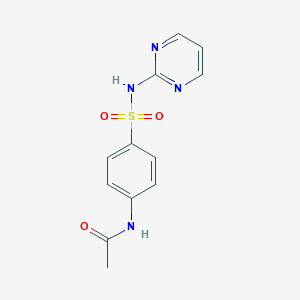

N-Acetyl Sulfadiazine

Descripción

Propiedades

IUPAC Name |

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3S/c1-9(17)15-10-3-5-11(6-4-10)20(18,19)16-12-13-7-2-8-14-12/h2-8H,1H3,(H,15,17)(H,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIZUWGMNCUKGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00155362 |

Source

|

| Record name | N(4)-Acetylsulfadiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-74-2 |

Source

|

| Record name | Acetylsulfadiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(4)-Acetylsulfadiazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(4)-Acetylsulfadiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00155362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(pyrimidin-2-ylsulphamoyl)acetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLSULFADIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5417251GZ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-Acetyl Sulfadiazine

Abstract

N-Acetyl Sulfadiazine is the principal metabolite of the widely used sulfonamide antibiotic, Sulfadiazine. An accurate understanding of its physicochemical properties is paramount for researchers in pharmacology, toxicology, and drug development, as these characteristics govern its pharmacokinetic profile, analytical behavior, and potential for nephrotoxicity. This guide provides a comprehensive overview of the core physicochemical attributes of this compound, detailing the experimental methodologies for their determination and discussing their scientific implications. We delve into its solubility, acid-base properties, stability, and spectroscopic signature, with a focus on providing practical, field-proven insights and protocols for its accurate quantification in biological matrices.

Chemical Identity and Metabolic Context

This compound is formed in the liver through the action of the N-acetyltransferase 2 (NAT2) enzyme on its parent drug, Sulfadiazine.[1] This acetylation is a primary detoxification and elimination pathway.[2] The rate of this metabolic conversion can vary significantly among individuals due to genetic polymorphisms in the NAT2 enzyme, leading to different pharmacokinetic profiles and potential for adverse effects.[2] A thorough characterization of the metabolite is therefore essential for comprehensive drug metabolism and pharmacokinetic (DMPK) studies.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide | [][4] |

| Synonyms | N4-Acetylsulfadiazine, Acetylsulfadiazine | [][5][6] |

| CAS Number | 127-74-2 | [5][6][7] |

| Molecular Formula | C₁₂H₁₂N₄O₃S | [5][6][7] |

| Molecular Weight | 292.31 g/mol | [5][6][8] |

| Appearance | White to Off-White Solid |[][5] |

The metabolic conversion of Sulfadiazine is a critical step that alters the molecule's properties, influencing its solubility and excretion pathway.

Caption: Metabolic conversion of Sulfadiazine to this compound.

Core Physicochemical Characteristics

The behavior of this compound in both in vitro and in vivo systems is dictated by its fundamental physicochemical properties. These parameters are crucial for designing formulations, predicting ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, and developing robust analytical methods.

Table 2: Summary of Key Physicochemical Data

| Parameter | Value | Significance | Source(s) |

|---|---|---|---|

| Melting Point | 249-251 °C | Purity assessment and solid-state characterization. | [2][] |

| Solubility | Slightly soluble in DMSO and Methanol. | Impacts formulation, bioavailability, and risk of crystalluria. | [2][][9] |

| pKa | 5.86 | Determines ionization state at physiological pH, affecting solubility and membrane permeability. | [10] |

| LogP (XLogP3) | -0.2 | Indicates a hydrophilic nature, influencing distribution and excretion. |[4] |

Solubility and Lipophilicity

This compound exhibits slight solubility in polar organic solvents like methanol and DMSO.[2][] Its solubility in aqueous media is highly dependent on pH, a characteristic feature of sulfonamides. The acetylation of the aromatic amine of sulfadiazine increases its solubility relative to older sulfonamides, which is a critical factor in reducing the risk of nephrotoxicity caused by crystallization in the renal tubules.[11]

The computed LogP of -0.2 signifies that the molecule is hydrophilic.[4] This property is consistent with its role as a metabolite destined for renal excretion. This hydrophilicity limits its ability to cross biological membranes passively and confines its distribution primarily to the extracellular fluid.

Acid-Base Properties (pKa)

The pKa of a drug molecule is a critical determinant of its behavior in biological systems. This compound has a pKa of 5.86, which corresponds to the ionization of the sulfonamide proton.[10]

Causality: At physiological pH (~7.4), which is significantly above the pKa, the sulfonamide group will be predominantly deprotonated, yielding an anionic species. This ionization dramatically increases its aqueous solubility in blood and urine, facilitating its transport and subsequent elimination from the body. This is a key reason why maintaining an alkaline urine pH can further enhance its excretion.

Thermal Properties and Chemical Stability

This compound has a defined melting point of 249-251 °C, which serves as an indicator of its purity.[2][]

From a chemical stability perspective, the acetyl group is susceptible to hydrolysis under strongly acidic or basic conditions, which would regenerate the parent drug, Sulfadiazine.[11] For analytical and storage purposes, maintaining a neutral pH is critical.

This protocol provides a framework for validating the stability of this compound in a specific analytical solvent or buffer.

-

Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent. Prepare several aliquots in amber vials to prevent photodegradation.[9]

-

Storage Conditions: Store the vials under the intended experimental conditions (e.g., room temperature, 2-8°C) and include a control group stored at -80°C, where the compound is expected to be stable.[9]

-

Time-Point Analysis: At designated time points (e.g., 0, 4, 8, 24, 48 hours), remove one vial from each condition.

-

Quantification: Analyze the samples using a validated HPLC-UV or LC-MS/MS method. Quantify the peak area of this compound and monitor for the appearance of a peak corresponding to Sulfadiazine, its primary degradant.

-

Evaluation: The compound is considered stable if the measured concentration remains within ±15% of the initial (time 0) concentration.

Spectroscopic and Spectrometric Characterization

Spectroscopic techniques are indispensable for the structural confirmation and quantification of this compound.

-

UV-Vis Spectroscopy: In HPLC analysis, this compound is readily detected by UV absorbance, with a common wavelength being 269 nm.[] The parent drug, Sulfadiazine, exhibits absorption maxima around 212 nm and 270 nm, and its acetylated metabolite is expected to have a similar chromophore.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum provides a molecular fingerprint. Key characteristic bands for this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, the pyrimidine ring protons, and a distinct singlet for the acetyl methyl protons (~2.1 ppm).[13] ¹³C NMR would show signals for the carbonyl carbon (~169 ppm) and the acetyl methyl carbon (~24 ppm).[13]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is highly effective. The protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of approximately 293.0702.[2][4] This technique is the cornerstone of modern quantitative bioanalysis due to its exceptional sensitivity and selectivity.

Authoritative Analytical Methodology: LC-MS/MS

For the accurate quantification of this compound in complex biological matrices such as plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard. Its efficacy is significantly enhanced by the use of a stable isotope-labeled (SIL) internal standard, such as this compound-¹³C₆.

Trustworthiness of the Method: The use of a SIL internal standard is a self-validating system. The SIL standard co-elutes with the analyte and experiences identical ionization suppression or enhancement effects in the mass spectrometer source. By calculating the ratio of the analyte signal to the internal standard signal, any variability during sample preparation and analysis is effectively normalized, ensuring high precision and accuracy.[1]

Standard Experimental Workflow

The analysis of biological samples follows a standardized workflow designed to remove interfering substances, such as proteins and salts, and concentrate the analyte for sensitive detection.

Caption: A standard workflow for the bioanalysis of this compound.

Detailed Protocol: Quantification in Human Plasma

This protocol outlines a typical method for quantifying this compound in human plasma.

-

Sample Preparation:

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound-¹³C₆, e.g., at 1 µg/mL).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.[2]

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) and vortex.[2]

-

Transfer to an autosampler vial for injection.

-

-

LC-MS/MS Conditions (Illustrative):

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient starting from 5% B, ramping up to 95% B to elute the analyte, followed by re-equilibration.

-

Mass Spectrometer: Triple quadrupole, operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

Collision Energy: Optimize for the specific instrument, typically starting in the range of 15-25 eV.[14]

-

Conclusion

This compound possesses a distinct set of physicochemical properties that are fundamental to its biological role as the primary metabolite of Sulfadiazine. Its hydrophilic nature, pH-dependent solubility, and characteristic spectroscopic profile provide the basis for its scientific investigation. For researchers, a mastery of these properties is not merely academic; it is essential for the development of accurate analytical methods, the interpretation of pharmacokinetic data, and the overall understanding of Sulfadiazine's disposition in the body. The robust LC-MS/MS methodologies outlined herein, grounded in the use of stable isotope-labeled internal standards, represent the authoritative approach for generating reliable and reproducible data in a research and drug development setting.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. Acetylsulfadiazine | C12H12N4O3S | CID 64952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. clearsynth.com [clearsynth.com]

- 8. aschemicals.com [aschemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. karger.com [karger.com]

- 11. benchchem.com [benchchem.com]

- 12. UV-Vis Spectrum of Sulfadiazine | SIELC Technologies [sielc.com]

- 13. rsc.org [rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of N-Acetyl Sulfadiazine: A Technical Guide for the Production of an Analytical Standard

This in-depth technical guide provides a comprehensive and scientifically robust protocol for the synthesis, purification, and characterization of N-Acetyl Sulfadiazine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the experimental design. The ultimate goal is to empower the user to produce a high-purity analytical standard of this compound, the primary metabolite of the sulfonamide antibiotic, sulfadiazine.

Introduction: The Significance of this compound

This compound is the principal metabolite of sulfadiazine, an antibiotic widely used in both human and veterinary medicine to treat bacterial infections.[1] The acetylation of the parent drug is a critical metabolic pathway that influences its pharmacokinetic profile, including its solubility and rate of excretion.[1] Therefore, access to a well-characterized, high-purity standard of this compound is essential for a multitude of research applications, including:

-

Pharmacokinetic and drug metabolism studies: To accurately quantify the rate and extent of sulfadiazine metabolism.

-

Analytical method development and validation: As a reference standard for chromatography and mass spectrometry-based assays.

-

Toxicological assessments: To investigate any potential biological activity of the metabolite itself.

-

Environmental monitoring: To detect and quantify residues of sulfadiazine and its metabolites in environmental samples.

This guide details a reliable and reproducible laboratory-scale synthesis of this compound, emphasizing the production of a material suitable for use as an analytical standard.

The Chemistry of Synthesis: N-Acetylation of Sulfadiazine

The most direct and efficient laboratory-scale synthesis of this compound involves the selective N-acetylation of the aromatic amine group (N4) of sulfadiazine. The sulfonamide nitrogen (N1) is significantly less nucleophilic due to the electron-withdrawing effect of the adjacent sulfonyl group and its delocalization into the pyrimidine ring, thus allowing for selective acetylation at the desired position.

Acetic anhydride is the acetylating agent of choice for this transformation. The reaction is typically carried out in the presence of a base, such as pyridine, which serves a dual purpose: it acts as a catalyst and also neutralizes the acetic acid byproduct generated during the reaction, driving the equilibrium towards product formation.[2]

The reaction mechanism proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the primary aromatic amine of sulfadiazine attacks one of the carbonyl carbons of acetic anhydride. This is followed by the departure of the acetate leaving group and subsequent deprotonation by pyridine to yield the stable N-acetylated product.

Experimental Protocol

This protocol is designed to be a self-validating system, where careful execution of each step contributes to the purity and identity of the final product.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Sulfadiazine | ≥99% | Sigma-Aldrich |

| Acetic Anhydride | ACS Reagent Grade | Fisher Scientific |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Acetone | ACS Reagent Grade | VWR |

| Ethanol | 200 Proof, Absolute | Decon Labs |

| Deionized Water | Type 1 | Millipore Milli-Q |

| Celite® 545 | --- | Sigma-Aldrich |

Synthesis Workflow

Caption: A multi-step workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of sulfadiazine in 50 mL of anhydrous pyridine. Stir the mixture at room temperature until the sulfadiazine is completely dissolved. Causality: Pyridine acts as both a solvent and a catalyst for this reaction.

-

Acetylation: To the stirred solution, slowly add 5.0 mL of acetic anhydride dropwise over a period of 15 minutes. The reaction is exothermic, and a slight increase in temperature may be observed. Causality: The slow addition of acetic anhydride controls the reaction rate and prevents excessive heat generation.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1). The product, this compound, will have a higher Rf value than the starting material, sulfadiazine.

-

Work-up and Isolation: Once the reaction is complete, pour the reaction mixture slowly into 200 mL of ice-cold deionized water with vigorous stirring. A white precipitate of crude this compound will form. Causality: The product is insoluble in water, leading to its precipitation, while the pyridine and excess acetic anhydride are water-soluble.

-

Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual pyridine and acetic acid.

-

Drying: Dry the crude product in a vacuum oven at 60-70 °C overnight to yield an off-white solid.

Purification by Recrystallization

The purity of the crude product is enhanced by recrystallization, a technique that relies on the differential solubility of the compound and impurities in a given solvent system at varying temperatures.

-

Solvent Selection: A mixed solvent system of acetone and water is effective for the recrystallization of this compound.

-

Procedure: a. Dissolve the crude this compound in a minimal amount of hot acetone in an Erlenmeyer flask. b. To the hot solution, add deionized water dropwise until the solution becomes slightly turbid. c. If turbidity persists, add a small amount of hot acetone to redissolve the precipitate. d. Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. e. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield. f. Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol. g. Dry the purified this compound in a vacuum oven at 70-80 °C to a constant weight.

Characterization and Quality Control

To validate the identity and purity of the synthesized this compound standard, a comprehensive characterization is imperative.

Physical Properties

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 249-251 °C[1] |

| Solubility | Slightly soluble in DMSO and methanol[] |

Spectroscopic Analysis

Mass Spectrometry (MS):

-

Expected [M+H]⁺: 293.0702[1]

Infrared (IR) Spectroscopy:

The IR spectrum provides valuable information about the functional groups present in the molecule.

Caption: Key expected IR absorption bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

A singlet corresponding to the methyl protons of the acetyl group is expected around δ 2.1 ppm.

-

Aromatic protons on the benzene ring will appear as a set of doublets in the region of δ 7.5-8.0 ppm.

-

The protons on the pyrimidine ring will exhibit characteristic shifts further downfield.

-

The amide N-H proton will appear as a singlet, the chemical shift of which can be concentration-dependent.

-

-

¹³C NMR:

-

The carbonyl carbon of the acetyl group is expected around δ 169 ppm.

-

The methyl carbon of the acetyl group will be significantly upfield, around δ 24 ppm.

-

Aromatic and pyrimidine carbons will appear in the δ 110-160 ppm region.

-

Conclusion

This technical guide provides a comprehensive and scientifically grounded protocol for the synthesis of this compound, a critical analytical standard for research in drug metabolism, pharmacokinetics, and related fields. By understanding the chemical principles behind each step, from the selective N-acetylation to the rationale for the chosen purification method, researchers can confidently produce a high-purity standard. The detailed characterization workflow ensures the identity and quality of the synthesized material, fulfilling the requirements for a self-validating and trustworthy experimental outcome.

References

N-Acetyl Sulfadiazine mechanism of action as a metabolite

An In-Depth Technical Guide to N-Acetyl Sulfadiazine: Metabolism, Mechanism, and Clinical Significance

Abstract

This compound (NASD) is the principal metabolite of the sulfonamide antibiotic, sulfadiazine. While the parent drug's antibacterial mechanism is well-established, the role of NASD is multifaceted, extending beyond simple inactivation to significantly influence the drug's pharmacokinetic profile and toxicological risk. This technical guide provides an in-depth exploration of this compound, synthesized for researchers, scientists, and drug development professionals. We will dissect its metabolic formation, debate its intrinsic antimicrobial activity, detail its pharmacokinetic behavior, and illuminate its critical role in dose-limiting nephrotoxicity. Furthermore, this guide furnishes detailed, field-proven analytical protocols for its accurate quantification in biological matrices, an essential component of preclinical and clinical drug evaluation.

The Metabolic Journey: From Sulfadiazine to this compound

The biotransformation of sulfadiazine is a pivotal determinant of its therapeutic window and safety profile. The primary metabolic pathway is N-acetylation, a Phase II detoxification reaction that converts sulfadiazine into this compound.[1]

The Enzymatic Machinery: N-Acetyltransferases (NAT)

This conversion is predominantly catalyzed in the liver by cytosolic N-acetyltransferase (NAT) enzymes, with the NAT2 isoform being the key player.[1][2] The process involves the transfer of an acetyl group from the cofactor acetyl-coenzyme A (acetyl-CoA) to the N4-amino group of the sulfadiazine molecule.

A crucial consideration in drug development and clinical practice is the genetic polymorphism of the NAT2 gene. This genetic variability results in distinct subpopulations with different rates of acetylation, broadly categorized as "slow acetylators" and "fast acetylators".[1][3]

-

Slow Acetylators: Possess NAT2 enzymes with reduced activity or stability, leading to slower metabolism of sulfadiazine. This results in higher and more sustained plasma concentrations of the active parent drug, which can enhance efficacy but also increases the risk of concentration-dependent side effects.

-

Fast Acetylators: Metabolize sulfadiazine more rapidly, leading to a higher proportion of NASD and faster clearance of the parent drug. This can potentially lead to sub-therapeutic levels of sulfadiazine at standard doses.

A Reversible Pathway: The Acetylation-Deacetylation Equilibrium

The metabolism is not a one-way street. Evidence indicates that this compound can be deacetylated back to the parent sulfadiazine.[4] This creates a dynamic equilibrium that influences the terminal elimination half-life of both compounds. The re-formation of sulfadiazine from its acetylated metabolite can prolong the exposure to the active drug, a phenomenon of significant pharmacokinetic importance, especially in individuals with impaired renal function.[4]

References

Topic: A Comparative Analysis of the Biological Activity of N-Acetyl Sulfadiazine and Sulfadiazine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfadiazine (SDZ) is a well-established sulfonamide antibiotic that functions by inhibiting bacterial folic acid synthesis.[1][2][3] Its primary route of metabolism in vivo is N-acetylation, leading to the formation of N-Acetyl Sulfadiazine (NASDZ).[4][5][6] While often viewed as a simple metabolite, NASDZ is not biologically inert. This technical guide provides a comprehensive comparison of the biological activities of sulfadiazine and its N-acetylated metabolite. We will delve into their respective mechanisms of action, antimicrobial potency, pharmacokinetic profiles, and toxicological considerations. This guide synthesizes data from peer-reviewed literature to offer a nuanced understanding of how the acetylation of sulfadiazine modulates its efficacy and safety, providing critical insights for researchers in drug development and antimicrobial stewardship.

Chapter 1: The Sulfonamide Mechanism of Action: Targeting the Folate Biosynthesis Pathway

Sulfonamides exert their antimicrobial effect by acting as competitive inhibitors of a crucial enzyme in the bacterial folate (vitamin B9) synthesis pathway: dihydropteroate synthase (DHPS).[7][8][9] Unlike their mammalian hosts, who acquire folate from their diet, many bacteria must synthesize it de novo.[10][11] This metabolic dependency makes the folate pathway an excellent target for selective toxicity.

Sulfadiazine is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for the DHPS enzyme.[9][10] By mimicking PABA, sulfadiazine binds to the active site of DHPS, competitively inhibiting the condensation reaction between PABA and 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP).[7][12] This blockade halts the production of 7,8-dihydropteroate, a direct precursor to dihydrofolic acid and, subsequently, tetrahydrofolic acid.[11] Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides (purines and thymidine) and certain amino acids.[11] By disrupting this pathway, sulfonamides prevent the synthesis of DNA, RNA, and proteins, leading to the cessation of bacterial growth and replication—a bacteriostatic effect.[8][10][13]

Caption: Sulfonamides competitively inhibit the DHPS enzyme.

Chapter 2: Profile of Sulfadiazine (SDZ)

Sulfadiazine is a synthetic short-acting sulfonamide that has been in clinical use since 1941.[3] It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as some protozoa like Toxoplasma gondii.[1][2]

Antimicrobial Spectrum: Clinically, sulfadiazine is utilized for a variety of infections, including:

Pharmacokinetic Properties: Sulfadiazine is well-absorbed orally, reaching peak plasma concentrations within 3 to 6 hours.[1] It distributes throughout body tissues and fluids.[1] A key feature of its pharmacokinetics is its moderate elimination half-life and its metabolism via acetylation in the liver.[1][14]

Chapter 3: Profile of this compound (NASDZ)

This compound is the primary metabolite of sulfadiazine.[4][6] The addition of an acetyl group to the N4-amino group of the parent molecule significantly alters its physicochemical and biological properties. This metabolic conversion is carried out by the N-acetyltransferase (NAT) enzyme system, and the rate of this process can vary between individuals, leading to "fast" and "slow" acetylator phenotypes.[5][14]

While often considered a step in the detoxification and elimination pathway, NASDZ is not devoid of biological activity. Research indicates that NASDZ retains the core mechanism of action of its parent compound, exhibiting antibacterial properties through the competitive inhibition of dihydropteroate synthase.[4] However, its potency and pharmacokinetic behavior are distinct from sulfadiazine.

Chapter 4: Comparative Analysis of Biological Activity

A direct comparison reveals critical differences in the biological profiles of sulfadiazine and its acetylated metabolite.

Antimicrobial Potency

The acetylation of the N4-amino group generally leads to a reduction in antimicrobial potency compared to the parent compound. The free amino group is crucial for the structural mimicry of PABA and effective binding to the DHPS active site. While NASDZ can still inhibit the enzyme, its efficacy is diminished.[12]

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data Note: These values are illustrative, based on the general understanding that acetylation reduces potency. Actual values can vary significantly based on the bacterial strain and testing conditions.

| Compound | Escherichia coli (ATCC 25922) MIC (µg/mL) | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) |

| Sulfadiazine | 8 - 32 | 16 - 64 |

| This compound | > 128 | > 128 |

Pharmacokinetics and Metabolism

The addition of the acetyl group profoundly impacts the drug's handling by the body. Acetylation is a key factor influencing elimination rates and solubility.

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | Sulfadiazine | This compound | Significance |

| Primary Role | Active drug | Primary metabolite | NASDZ is a product of SDZ metabolism.[4] |

| Elimination Half-life (t½) | ~10-17 hours[15] | Variable, linked to SDZ t½ (~10-15h)[14] | Acetylation is a key step in the elimination pathway. |

| Serum Protein Binding | ~38-50%[1][16] | ~57%[14] | Slightly higher binding may affect free drug concentration. |

| Renal Clearance | Moderate | Significantly higher than SDZ[17] | Acetylation facilitates more rapid renal excretion. |

| Solubility (Urine) | pH-dependent[14] | Generally more soluble than older acetylated sulfonamides[4] | Affects the risk of crystalluria (kidney stone formation). |

Toxicity Profile

A primary concern with older sulfonamides was nephrotoxicity due to the precipitation of the drug or its acetylated metabolites in the renal tubules. While sulfadiazine carries some risk, its acetylated metabolite is comparatively more soluble than those of earlier sulfonamides like sulfapyridine, mitigating this risk.[4] Recent studies in non-mammalian systems, such as rice plants, have shown that the parent sulfadiazine exhibits higher phytotoxicity and disrupts lipid metabolism more significantly than this compound.[18][19] This suggests that the acetylation process may serve as a detoxification pathway, reducing the adverse effects of the compound.[18]

Chapter 5: Experimental Protocols for Evaluation

To empirically determine and compare the biological activities of sulfadiazine and this compound, standardized in vitro assays are essential. The following protocols provide a self-validating framework for assessing antimicrobial potency and cytotoxicity.

Protocol 5.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a gold standard for quantifying the in vitro potency of an antimicrobial agent.[20][21] It determines the lowest concentration of the agent that prevents visible bacterial growth.

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate of the test organism (e.g., E. coli ATCC 25922), select 3-5 isolated colonies.[22] b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[22] This can be verified using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm).[21]

-

Preparation of Drug Dilutions: a. In a 96-well microtiter plate, perform a two-fold serial dilution of stock solutions of sulfadiazine and this compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB). b. A typical concentration range might be 256 µg/mL down to 0.25 µg/mL. c. Designate wells for a growth control (broth + bacteria, no drug) and a sterility control (broth only).[22]

-

Inoculation and Incubation: a. Dilute the standardized bacterial suspension from step 1 into CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[22] b. Inoculate each well (except the sterility control) with the bacterial suspension. c. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[22]

-

Interpretation of Results: a. After incubation, visually inspect the plate for turbidity (bacterial growth). The growth control well should be turbid, and the sterility control well should be clear. b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[20][23]

Protocol 5.2: Assessment of Cytotoxicity using the Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[24][25] It is a reliable indicator of cell lysis.

Caption: Workflow for the LDH Cytotoxicity Assay.

Step-by-Step Methodology:

-

Cell Culture and Seeding: a. Culture a relevant mammalian cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) under standard conditions. b. Seed the cells into a 96-well flat-bottom plate at an appropriate density and allow them to adhere for 24 hours.

-

Treatment: a. Prepare serial dilutions of sulfadiazine and this compound in the appropriate cell culture medium. b. Remove the old medium from the cells and add the medium containing the test compounds. c. Include control wells: untreated cells (negative control) and cells treated with a lysis buffer (positive/maximum LDH release control).[25] d. Incubate for a relevant period (e.g., 24 or 48 hours).

-

LDH Measurement: a. After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells. b. Carefully transfer a portion of the supernatant from each well to a new 96-well plate. c. Add the LDH assay reaction mixture (containing substrate and dye) to each well according to the manufacturer's instructions. d. Incubate at room temperature for up to 30 minutes, protected from light.[25]

-

Data Analysis: a. Add a stop solution (if required by the kit) and measure the absorbance at the appropriate wavelength (typically 490 nm). b. Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = 100 x [(Test Compound Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs)]

Chapter 6: Conclusion and Future Directions

The biological activity of this compound is distinct from its parent compound, sulfadiazine. While both share a common mechanism of action—the inhibition of dihydropteroate synthase—the acetylation process significantly modulates key properties.

-

Potency: Sulfadiazine is the more potent antimicrobial agent. The acetylation at the N4 position diminishes the molecule's inhibitory effect on the DHPS enzyme.

-

Pharmacokinetics: Acetylation is a critical metabolic step that facilitates renal clearance. The altered physicochemical properties of NASDZ, such as protein binding and solubility, influence its distribution and excretion.[14][17]

-

Toxicity: The conversion to NASDZ appears to be a detoxification pathway, reducing the risk of nephrotoxicity compared to older sulfonamides and potentially lowering cytotoxicity, as suggested by studies in non-mammalian models.[4][18]

For drug development professionals, understanding this relationship is crucial. The rate of acetylation can impact the therapeutic window of sulfadiazine, and the properties of NASDZ must be considered when evaluating the overall safety profile of the parent drug. Future research should focus on obtaining comprehensive comparative MIC data against a wide panel of contemporary clinical isolates and further elucidating the specific cytotoxic and immunomodulatory effects of NASDZ on various mammalian cell types.

References

- 1. youtube.com [youtube.com]

- 2. Sulfadiazine | C10H10N4O2S | CID 5215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sulfadiazine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Acetylsulfadiazine | C12H12N4O3S | CID 64952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 9. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 10. What is the mechanism of Sulfadiazine? [synapse.patsnap.com]

- 11. What is the mechanism of Sulfadiazine sodium? [synapse.patsnap.com]

- 12. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 14. karger.com [karger.com]

- 15. Plasma Pharmacokinetics of Sulfadiazine Administered Twice Daily versus Four Times Daily Are Similar in Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Pharmacokinetics of sulfadiazine and trimethoprim in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. bio.libretexts.org [bio.libretexts.org]

- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the In Vivo Deacetylation of N-Acetyl Sulfadiazine

Introduction: The Clinical and Pharmacokinetic Significance of Sulfadiazine Metabolism

Sulfadiazine, a sulfonamide antibiotic, has long been a cornerstone in the treatment of various bacterial and protozoal infections. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is largely governed by its metabolism. The primary metabolic pathway for sulfadiazine is N-acetylation, leading to the formation of N-Acetyl Sulfadiazine. This biotransformation is not a one-way street; a dynamic equilibrium exists in vivo, with this compound being deacetylated back to the parent drug, sulfadiazine. Understanding this deacetylation process is critical for drug development professionals and researchers for several key reasons:

-

Pharmacokinetic Variability: The rate and extent of both acetylation and deacetylation contribute to inter-individual variability in drug exposure and response. This is particularly important in populations with genetic polymorphisms in the enzymes responsible for these transformations.

-

Drug Efficacy and Safety: The parent drug, sulfadiazine, is the active antimicrobial agent. Deacetylation of the less active this compound metabolite can be viewed as a reactivation pathway, contributing to the overall therapeutic effect. Conversely, the accumulation of either the parent drug or its metabolite can be associated with adverse effects.

-

Species-Specific Metabolism: Significant differences in the balance of acetylation and deacetylation have been observed across different species, a crucial consideration in preclinical drug development and veterinary medicine.[1][2][3]

This technical guide provides a comprehensive overview of the in vivo deacetylation of this compound, delving into the enzymatic machinery, analytical methodologies for its study, and the resulting pharmacokinetic implications.

The Enzymatic Landscape of Deacetylation: Unmasking the Key Players

The hydrolysis of the amide bond in this compound is an enzymatic process. While a single, specific enzyme has not been definitively identified for this reaction, evidence points towards a role for a class of enzymes known as amidohydrolases . These enzymes are responsible for cleaving amide bonds in a wide variety of substrates.

Within the broad family of amidohydrolases, acylases and acylamino acid-releasing enzymes (AARE) are strong candidates for mediating the deacetylation of N-acetylated xenobiotics.

-

Acylase I (EC 3.5.1.14): This enzyme is known to hydrolyze a variety of N-acylated amino acids and is found in many mammalian tissues, with the highest activities typically observed in the kidney and liver.[4][5][6] Its involvement in the deacetylation of N-acetyl-L-cysteine suggests a potential role in the hydrolysis of other N-acetylated compounds.[7]

-

Acylamino Acid-Releasing Enzyme (AARE; EC 3.4.19.1): Also known as acylpeptide hydrolase, AARE is a serine protease with exopeptidase activity against Nα-acylated peptides.[8][9][10] Its ability to cleave N-terminally acetylated amino acids from peptides makes it another plausible candidate for the deacetylation of this compound.[8][11]

The tissue distribution of these enzymes is a critical factor in determining the primary sites of deacetylation. The high concentration of acylases in the kidney and liver suggests that these organs are key players in the in vivo hydrolysis of this compound.[4][12][13][14][15][16] Species differences in the expression and activity of these enzymes in various tissues contribute to the observed variations in sulfonamide pharmacokinetics across species.[1][17]

Metabolic Pathway of Sulfadiazine

Caption: Bidirectional metabolism of sulfadiazine.

Investigating Deacetylation In Vivo: A Methodological Deep Dive

The accurate quantification of both sulfadiazine and this compound in biological matrices is paramount to understanding the dynamics of deacetylation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity, specificity, and throughput.

Sample Preparation: The Foundation of Reliable Data

The complexity of biological matrices such as plasma necessitates a robust sample preparation strategy to remove interfering substances, primarily proteins. Protein precipitation is a widely adopted technique due to its simplicity, speed, and cost-effectiveness.[18][19]

Causality Behind Experimental Choice: Acetonitrile is often the precipitating solvent of choice for several reasons. It generally provides more efficient protein removal compared to methanol, resulting in a cleaner sample extract.[20][21] A cleaner sample minimizes matrix effects in the mass spectrometer, leading to more accurate and reproducible data, and prolongs the life of the analytical column.[18] A solvent-to-sample ratio of 3:1 (v/v) is typically sufficient to ensure complete protein precipitation.[18]

Experimental Protocol: Quantification of Sulfadiazine and this compound in Plasma by LC-MS/MS

This protocol outlines a typical workflow for the analysis of sulfadiazine and this compound in plasma.

1. Materials and Reagents:

-

Sulfadiazine and this compound analytical standards

-

Stable isotope-labeled internal standards (e.g., this compound-¹³C₆)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (HPLC or LC-MS grade)

-

Calibrated pipettes, polypropylene tubes, and autosampler vials

2. Preparation of Stock and Working Solutions:

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of sulfadiazine, this compound, and the stable isotope-labeled internal standard into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume.

-

Working Standard Solutions: Prepare serial dilutions of the sulfadiazine and this compound stock solutions with a 50:50 (v/v) methanol:water mixture to create working solutions for calibration curve standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the stable isotope-labeled internal standard stock solution with 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation):

-

Thaw plasma samples, calibration standards, and QCs at room temperature and vortex to ensure homogeneity.

-

Aliquot 100 µL of each plasma sample, standard, or QC into a 1.5 mL polypropylene tube.

-

Add 20 µL of the IS working solution to all samples except for "blank" samples.

-

Add 300 µL of cold acetonitrile to each tube.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 4000 x g for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to a clean set of tubes.

-

Add 200 µL of water to the supernatant.

-

Vortex briefly and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Analysis:

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

5. Data Analysis:

-

Integrate the peak areas for the analyte and internal standard MRM transitions.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples from the calibration curve.

The Rationale for a Self-Validating System: The Role of Stable Isotope-Labeled Internal Standards

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis.[20] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).

Why is this the preferred approach?

-

Correction for Matrix Effects: The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement from the biological matrix. By using the ratio of the analyte signal to the IS signal for quantification, these effects are normalized.

-

Compensation for Variability: The SIL-IS accounts for variations in sample preparation, such as extraction recovery and pipetting errors, as well as instrumental drift.

-

Improved Accuracy and Precision: This ratiometric approach leads to significantly improved accuracy and precision of the analytical method, which is essential for reliable pharmacokinetic studies.

Experimental Workflow for In Vivo Deacetylation Studies

Caption: Workflow for studying this compound deacetylation.

Pharmacokinetic Implications and Species Differences

The interplay between acetylation and deacetylation significantly influences the pharmacokinetic profile of sulfadiazine. Studies in various species have highlighted these differences. For instance, in pigs, deacetylation appears to be a significant factor for some sulfonamides, but less so for sulfadiazine, where N-acetylation is not the primary elimination route.[2][22] In contrast, studies in grass carp have shown extensive generation of this compound, with temperature affecting the pharmacokinetic parameters of both the parent drug and its metabolite.[22][23][24]

In humans, the concept of "fast" and "slow" acetylators, due to genetic polymorphisms in N-acetyltransferase enzymes, further complicates the pharmacokinetic picture. The balance between acetylation and deacetylation rates can lead to different ratios of sulfadiazine to this compound, potentially impacting both efficacy and the risk of adverse events.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Grass Carp at Different Temperatures [22][23][24][25]

| Parameter | 18 °C | 24 °C |

| Tmax (h) | 8 (liver, kidney, gill), 48 (plasma, muscle+skin) | 8 (all tissues) |

| Elimination Half-life (K10_HL) | Longer | Shorter |

| AUC (Area Under the Curve) | Higher | Lower |

Note: This table presents a generalized summary from studies in grass carp and is intended for illustrative purposes. Actual values can vary based on the specific study design.

Conclusion

The in vivo deacetylation of this compound is a crucial, yet sometimes overlooked, aspect of sulfadiazine's disposition in the body. This biotransformation, likely mediated by acylases and other amidohydrolases primarily in the kidney and liver, contributes to the overall pharmacokinetic profile and therapeutic effect of the drug. A thorough understanding of this metabolic pathway, facilitated by robust analytical methodologies such as LC-MS/MS, is essential for researchers and drug development professionals. By elucidating the enzymatic mechanisms and pharmacokinetic consequences of deacetylation, we can better predict drug behavior, optimize dosing regimens, and ultimately enhance the safe and effective use of sulfadiazine.

References

- 1. INTERSPECIES DIFFERENCES IN PHARMACOKINETICS AND METABOLISM OF S-3-(4-ACETYLAMINO-PHENOXY)-2-HYDROXY-2-METHYL-N-(4-NITRO-3-TRIFLUOROMETHYL-PHENYL)-PROPIONAMIDE: THE ROLE OF N-ACETYLTRANSFERASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deacetylation as a determinant of sulphonamide pharmacokinetics in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. usf.uni-osnabrueck.de [usf.uni-osnabrueck.de]

- 4. The distribution of aminoacylase I among mammalian species and localization of the enzyme in porcine kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Distribution and subcellular localization of acylpeptide hydrolase and acylase I along the hog gastro-intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. funaab.edu.ng [funaab.edu.ng]

- 8. academic.oup.com [academic.oup.com]

- 9. enzyme-database.org [enzyme-database.org]

- 10. Role of acylamino acid-releasing enzyme/oxidized protein hydrolase in sustaining homeostasis of the cytoplasmic antioxidative system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acylamino-acid-releasing enzyme (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. [Acylase distribution in animal and human tissues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. virginiaanesthesiaservices.com [virginiaanesthesiaservices.com]

- 14. courses.washington.edu [courses.washington.edu]

- 15. Drug Metabolism - Drugs - MSD Manual Consumer Version [msdmanuals.com]

- 16. Drug uptake systems in liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Species differences in tissue distribution and enzyme activities of arylacetamide deacetylase in human, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

A Technical Guide to N-Acetyl Sulfadiazine as a Potential Prodrug of Sulfadiazine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfadiazine, a potent sulfonamide antibiotic, has long been a therapeutic staple for various bacterial infections.[1] Its clinical utility, however, is hampered by poor aqueous solubility, which poses a significant risk of crystalluria and subsequent nephrotoxicity.[2][3] This technical guide explores the viability of N-Acetyl Sulfadiazine (NAS), the primary metabolite of sulfadiazine, as a prodrug strategy to mitigate these challenges. By acetylating the N4-amino group, a key modification occurs that enhances aqueous solubility.[4] The core of this prodrug hypothesis rests on the well-documented in vivo acetylation-deacetylation equilibrium, which allows for the controlled, systemic release of the active sulfadiazine moiety following administration of the more soluble NAS.[5][6] This document provides a comprehensive framework for the evaluation of NAS, detailing the necessary physicochemical characterization, in vitro conversion assays, and in vivo pharmacokinetic profiling, underpinned by robust analytical methodologies.

Introduction: The Clinical Challenge of Sulfadiazine

Sulfadiazine operates by competitively inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[2] This mechanism grants it a broad spectrum of activity against gram-positive and gram-negative bacteria.[1] Despite its efficacy, the clinical application of sulfadiazine is constrained by its physicochemical properties. With a pKa of 6.4 and limited solubility in water, especially in the acidic environment of the renal tubules, sulfadiazine has a high propensity to precipitate, leading to crystal formation.[2][6] This can cause serious renal complications, including hematuria, proteinuria, and in severe cases, renal failure.[2] This inherent risk necessitates careful patient hydration and urine alkalinization, complicating treatment regimens.

The Prodrug Hypothesis: this compound as a Solution

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active pharmacological agent. This strategy is often employed to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility. This compound is the primary metabolite of sulfadiazine, formed via enzymatic action of N-acetyltransferase (NAT).[7][8] Crucially, this process is reversible, with evidence of an in vivo equilibrium between acetylation and deacetylation.[5][9]

The hypothesis is that by administering the more soluble this compound, we can achieve higher systemic exposure without the risk of precipitation at the absorption site or in the kidneys. Once absorbed, endogenous enzymes (amidohydrolases) would hydrolyze the acetyl group, releasing the active sulfadiazine systemically. This approach aims to leverage the body's natural metabolic pathways to improve the drug's safety and delivery profile.

Caption: The core concept of this compound as a prodrug.

Section 1: Physicochemical Characterization and Rationale

The foundational step in evaluating a prodrug is to confirm that the chemical modification confers the desired physicochemical advantages over the parent compound. For this compound, the primary objective is to demonstrate superior solubility.

Comparative Physicochemical Properties

A side-by-side comparison of key properties is essential. The addition of the acetyl group increases the molecular weight and alters the electronic properties, impacting solubility and pKa.

| Property | Sulfadiazine (SDZ) | This compound (NAS) | Source(s) |

| Molecular Formula | C₁₀H₁₀N₄O₂S | C₁₂H₁₂N₄O₃S | [10][11] |

| Molecular Weight | ~250.28 g/mol | ~292.31 g/mol | [10][11] |

| Appearance | White crystalline powder | White crystalline powder | [1][10] |

| pKa | ~6.4 | ~5.86 | [6] |

| Aqueous Solubility | Poorly soluble | Higher than SDZ | [2][4] |

| Solubility in DMSO | Soluble | Slightly Soluble | [2][] |

Table 1: Comparative Physicochemical Properties of Sulfadiazine and this compound.

Experimental Protocol: Aqueous Solubility Determination

Causality: This protocol is designed to quantify the solubility advantage of NAS over SDZ under physiologically relevant conditions. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

-

Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological pH.

-

Incubation: Add an excess amount of either SDZ or NAS to separate vials containing a fixed volume of PBS.

-

Equilibration: Seal the vials and place them in a shaker incubator at 37°C for 24-48 hours to ensure equilibrium is reached.

-

Sampling: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the undissolved solid.

-

Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.

-

Analysis: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Experimental Protocol: pH-Dependent Stability (Hydrolysis) Assay

Causality: This assay is critical to confirm that NAS can convert back to SDZ under physiological conditions. Testing at different pH values simulates the transit through the gastrointestinal tract (acidic) and subsequent presence in systemic circulation (neutral).

-

Buffer Preparation: Prepare buffers at various pH values, such as pH 1.2 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological/plasma).

-

Stock Solution: Prepare a concentrated stock solution of NAS in a suitable organic solvent (e.g., DMSO, Methanol).[]

-

Incubation: Spike a small volume of the NAS stock solution into each buffer to a final concentration of 10-20 µM. Incubate at 37°C.

-

Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each buffer solution.

-

Reaction Quenching: Immediately quench the hydrolysis reaction by adding an equal volume of cold acetonitrile.

-

Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of NAS and the appearance of SDZ.

-

Kinetics: Calculate the rate of hydrolysis (half-life, t₁/₂) of NAS at each pH. Significant conversion at pH 7.4 supports its viability as a systemic prodrug.

Section 2: In Vitro Evaluation of Prodrug Conversion

While spontaneous chemical hydrolysis can occur, the primary mechanism for prodrug activation in vivo is often enzymatic. For NAS, this involves amidohydrolases that catalyze the deacetylation process.

The Role of N-acetyltransferases (NATs) and Amidohydrolases

The metabolism of sulfadiazine is characterized by the polymorphic N-acetyltransferase (NAT) enzyme system, which leads to "fast" and "slow" acetylator phenotypes.[5][13] This system primarily governs the formation of NAS from SDZ. The reverse reaction, the conversion of NAS back to active SDZ, is catalyzed by other enzymes, likely amidohydrolases present in the liver and other tissues. An in vitro system using liver fractions can model this bioconversion.

Caption: The enzymatic acetylation-deacetylation equilibrium.

Experimental Protocol: In Vitro Deacetylation Assay in Liver S9 Fraction

Causality: This experiment uses subcellular liver fractions (S9), which contain a rich mixture of metabolic enzymes, to simulate hepatic metabolism and directly measure the rate of enzymatic conversion of NAS to SDZ.

-

Reagent Preparation: Thaw pooled human or rat liver S9 fraction on ice. Prepare a cofactor solution containing NADPH regenerating system (if assessing oxidative metabolism in parallel, though not required for hydrolysis) and alamethicin (a pore-forming agent to ensure access to luminal enzymes). Prepare phosphate buffer (pH 7.4).

-

Reaction Mixture: In a microcentrifuge tube, combine the S9 fraction, buffer, and cofactor solution. Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Add NAS (from a stock solution) to the reaction mixture to a final concentration of 1-10 µM.

-

Incubation and Sampling: Incubate at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Termination: Immediately terminate the reaction by adding the aliquot to a tube containing 2-3 volumes of cold acetonitrile with an internal standard (e.g., this compound-¹³C₆).[14]

-

Sample Processing: Vortex and centrifuge the samples to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

-

Data Analysis: Plot the concentration of the appearing sulfadiazine over time to determine the initial rate of formation.

Section 3: Preclinical Pharmacokinetic (PK) Profiling

The ultimate test of the prodrug concept is to demonstrate successful delivery and conversion in vivo. This involves administering NAS to an animal model and tracking the plasma concentrations of both NAS and the released SDZ over time.

Study Design Rationale

A crossover study design is often ideal. A cohort of animals (e.g., rats) would receive an oral dose of SDZ. After a washout period, the same animals would receive an equimolar oral dose of NAS. This design allows for a direct comparison of the resulting SDZ exposure from both administration routes. Pharmacokinetic parameters from studies in species like grass carp already show the dynamic between SDZ and its metabolite after oral administration.[15][16]

Bioanalytical Methodology: LC-MS/MS Quantification

Causality: Accurate and simultaneous quantification of both the prodrug (NAS) and the active drug (SDZ) is non-negotiable for a PK study. LC-MS/MS provides the required sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound-¹³C₆ is the gold standard, as it corrects for variations in sample preparation and matrix effects, ensuring high accuracy.[14][17]

Protocol Overview:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard (e.g., this compound-¹³C₆ and Sulfadiazine-¹³C₆).[14]

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) at 4°C.

-

Transfer the supernatant to a new plate or vial for analysis.

-

-

Chromatographic Separation:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

-

Quantification: Generate calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrants.

Caption: A logical workflow for evaluating NAS as a prodrug.

Conclusion and Future Directions

The conceptual framework for using this compound as a prodrug for sulfadiazine is scientifically sound. It leverages a known metabolic pathway and the superior physicochemical properties of the acetylated form to potentially overcome the solubility-related toxicity of the parent drug. The successful validation of this hypothesis through the outlined experimental protocols would demonstrate improved delivery and a better safety profile. Positive results would pave the way for further preclinical toxicology studies and eventual clinical trials, potentially revitalizing the therapeutic utility of this effective antibiotic.

References

- 1. echemcom.com [echemcom.com]

- 2. Sulfadiazine CAS#: 68-35-9 [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. karger.com [karger.com]

- 6. karger.com [karger.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The effect of the molecular structure of closely related N1-substituents of sulfonamides on the pathways of elimination in man. The acetylation-deacetylation equilibrium and renal clearance related to the structure of sulfadiazine, sulfamerazine and sulfadimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | 127-74-2 | FA17043 | Biosynth [biosynth.com]

- 11. Acetylsulfadiazine | C12H12N4O3S | CID 64952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Formation of N-Acetyl Sulfadiazine by N-acetyltransferase (NAT) Enzymes

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The acetylation of sulfadiazine to its primary metabolite, N-acetyl sulfadiazine, is a critical process in human drug metabolism, primarily mediated by the N-acetyltransferase 2 (NAT2) enzyme. This biotransformation is a classic example of pharmacogenetic variability, where individual genetic differences profoundly impact drug efficacy and toxicity. The activity of NAT2 is polymorphic, leading to distinct "slow," "intermediate," and "fast acetylator" phenotypes within the population. Slow acetylators are at an increased risk of concentration-dependent adverse effects from sulfadiazine, while fast acetylators may experience reduced therapeutic efficacy. This guide provides an in-depth examination of the biochemical mechanisms, genetic determinants, and clinical implications of sulfadiazine acetylation. It further outlines authoritative experimental protocols for characterizing NAT2 activity, offering a comprehensive resource for researchers in pharmacology and drug development.

The Biochemical Foundation of Arylamine Acetylation

N-acetylation is a crucial Phase II metabolic reaction that facilitates the detoxification and excretion of numerous drugs and xenobiotics containing aromatic amine or hydrazine moieties.[1][2] This process is catalyzed by cytosolic arylamine N-acetyltransferase (NAT) enzymes, which utilize acetyl coenzyme A (acetyl-CoA) as an acetyl group donor.[3][4] The metabolism of sulfonamide drugs, such as sulfadiazine, is a cornerstone of NAT-related pharmacogenetic research, as the rate of their acetylation directly correlates with both therapeutic outcomes and the incidence of adverse drug reactions.[5][6]

In humans, two functional NAT isoenzymes, NAT1 and NAT2, have been identified.[7][8] While they share significant sequence homology, they possess distinct substrate specificities and tissue distribution patterns.[9][10] NAT1 is expressed ubiquitously in human tissues, whereas NAT2 expression is predominantly localized to the liver and gastrointestinal tract.[10][11][12] Sulfadiazine is a classic substrate for the NAT2 enzyme, and its rate of inactivation is almost entirely dependent on NAT2 activity.[2][13]

The Catalytic Mechanism: A Ping-Pong Bi-Bi Reaction

The enzymatic formation of this compound proceeds via a conserved "Ping-Pong Bi-Bi" double-displacement mechanism.[1][11] This catalytic process involves two distinct half-reactions and is facilitated by a highly conserved catalytic triad of Cysteine, Histidine, and Aspartate within the enzyme's active site.[3][14]

The catalytic cycle can be described in two main stages:

-

Enzyme Acetylation: The cycle begins with the binding of the first substrate, acetyl-CoA. The acetyl group is transferred to the active site cysteine residue (Cys68 in human NATs), forming a covalent acetyl-thioester intermediate.[1] The first product, coenzyme A (CoA), is then released from the enzyme.[11]

-

Acetyl Group Transfer: The second substrate, sulfadiazine, binds to the acetylated enzyme. The acetyl group is subsequently transferred from the cysteine residue to the aromatic amine group of sulfadiazine, forming the final product, this compound. This product is then released, regenerating the free enzyme to begin another catalytic cycle.

Pharmacogenetics of NAT2: From Genotype to Clinical Phenotype

The gene encoding the NAT2 enzyme is highly polymorphic, with numerous single nucleotide polymorphisms (SNPs) resulting in alleles that produce enzymes with reduced activity or stability.[6][13] These genetic variations are the basis for the well-established acetylator polymorphism.[5] An individual's combination of NAT2 alleles (diplotype) determines their acetylator phenotype.

-

Slow Acetylators: Individuals homozygous for two reduced-function NAT2 alleles. They metabolize sulfadiazine slowly, leading to higher plasma concentrations and a prolonged half-life of the parent drug. This group is at a significantly higher risk for developing concentration-dependent adverse effects, including hypersensitivity reactions and crystalluria.[5][6][15]

-

Intermediate Acetylators: Heterozygous individuals with one wild-type (fast) allele and one reduced-function (slow) allele.

-

Fast Acetylators: Individuals with two wild-type NAT2 alleles. They metabolize sulfadiazine rapidly, which may, in some cases, lead to sub-therapeutic drug concentrations and potential treatment failure.[6]

The prevalence of these phenotypes varies among different ethnic populations.[6] Therefore, understanding a patient's acetylator status is a critical component of personalized medicine, particularly when prescribing drugs like sulfadiazine.

Quantitative Kinetics of Sulfadiazine Acetylation

The differences between acetylator phenotypes are quantitatively reflected in the enzyme kinetic parameters. Studies using human liver preparations have demonstrated that while the Michaelis-Menten constant (Kₘ) for sulfamethazine (a closely related sulfonamide used to probe NAT2 activity) shows little variation between phenotypes, the maximal velocity (Vₘₐₓ) is dramatically different.[16]

Expert Insight: The Kₘ represents the substrate concentration at which the enzyme operates at half its maximal velocity, indicating the enzyme's binding affinity for the substrate. A similar Kₘ across phenotypes suggests that the genetic variants do not significantly alter the structure of the substrate-binding site. In contrast, the Vₘₐₓ reflects the maximum rate of the reaction. The substantially lower Vₘₐₓ in slow acetylators is the biochemical basis for their reduced metabolic capacity. This is often due to a reduced quantity of stable, functional enzyme resulting from the genetic mutations, rather than a less efficient catalytic process per enzyme molecule.[16]

| Acetylator Phenotype | Substrate | Apparent Kₘ (µM) | Apparent Vₘₐₓ (Relative Units) |

| Slow | Sulfamethazine | ~150 - 200 | ~1 |

| Intermediate | Sulfamethazine | ~150 - 200 | ~10 |

| Very Rapid | Sulfamethazine | ~150 - 200 | ~20 |

| Table 1: Representative Michaelis-Menten kinetic constants for sulfamethazine N-acetylation in human liver cytosol from different acetylator phenotypes. Data are synthesized from published findings for illustrative purposes.[16] |

Experimental Protocol: In Vitro Measurement of NAT Activity

Determining NAT activity is essential for both basic research and preclinical drug development. The following protocol describes a robust, non-radioactive method for measuring NAT activity in a biological matrix, such as a liver S9 fraction, using a fluorometric assay.

Principle: This assay quantifies the release of Coenzyme A (CoA) during the acetylation reaction. The free thiol group of CoA reacts with a fluorogenic probe (e.g., ThioGlo4) to produce a highly fluorescent adduct, which can be measured over time. The rate of fluorescence increase is directly proportional to NAT activity.[17][18] An alternative, common method is a colorimetric assay using DTNB, where the reaction with CoA produces a yellow-colored compound measured at 412 nm.[18]

Step-by-Step Methodology

-

Preparation of Liver S9 Fraction:

-

Rationale: The S9 fraction contains the cytosolic components of the cell, including NAT enzymes, while removing larger organelles and cell debris.

-

a. Homogenize fresh or frozen liver tissue (~100 mg) in 4 volumes of ice-cold NAT Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl).[19]

-

b. Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.

-

c. Carefully collect the supernatant (this is the S9 fraction) and keep it on ice.